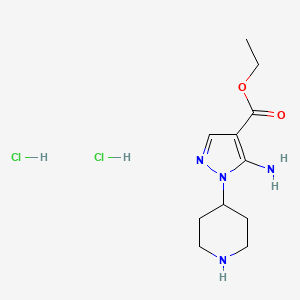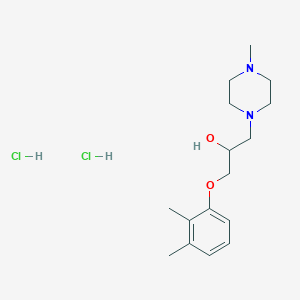![molecular formula C17H13ClF3N5O B2367955 N-(4-氯苯基)-2-甲基-2-[3-(三氟甲基)-2-喹喔啉基]-1-肼基甲酰胺 CAS No. 338773-11-8](/img/structure/B2367955.png)
N-(4-氯苯基)-2-甲基-2-[3-(三氟甲基)-2-喹喔啉基]-1-肼基甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C17H13ClF3N5O and its molecular weight is 395.77. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗真菌应用
含4-(三氟甲基)苯甲酸的水杨酰胺酯类,其中可能包括该化合物,已在体外针对八种真菌菌株进行了抗真菌活性的测定 。这表明该化合物在开发新的抗真菌药物方面具有潜在的应用价值。
抗菌应用
该化合物也可能具有潜在的抗菌应用价值。 一系列新型[1,2,4]三唑并[4,3-a]喹喔啉衍生物,其中可能包括该化合物,已被合成作为潜在的抗菌剂 。
抗病毒应用
该化合物可用于开发新型抗病毒药物。 一些[1,2,4]三唑并[4,3-a]喹喔啉衍生物,其中可能包括该化合物,表现出良好的抗病毒活性 。
激酶抑制活性
一系列邻氨基芳基脲衍生物,其中可能包括该化合物,已被合成并评估其激酶抑制活性 。这表明该化合物在开发新的抗癌药物方面具有潜在的应用价值。
合成新的衍生物
该化合物可作为合成各种新型2-取代的3-(三氟甲基)喹喔啉的起始材料,包括氨基、溴代、氯代、肼基、苯基、α-呋喃基、甲酰基、甲基硫代和甲基磺酰基衍生物 。
开发具有生物活性的化合物
喹喔啉类化合物,包括含三氟甲基的喹喔啉类化合物,例如该化合物,在药物化学领域引起了极大的兴趣,因为它们具有显着的生物学和生理学特性 。它们可以用于合成更复杂的具有生物活性的化合物。
作用机制
Target of Action
Compounds with similar structures have been found to interact with various targets, such as kinase insert domain-containing receptor (kdr) and signal transducer and activator of transcription 3 (stat3) . These targets play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and survival.
Mode of Action
Similar compounds have been reported to inhibit the phosphorylation of stat3 . This inhibition is dependent on SHP-1, a protein tyrosine phosphatase, which is involved in the negative regulation of cellular processes .
Biochemical Pathways
The inhibition of stat3 can affect various cellular processes, including cell growth, differentiation, and apoptosis . The inhibition of KDR can affect angiogenesis, a process critical for tumor growth and metastasis .
Result of Action
The inhibition of stat3 and kdr can potentially lead to the suppression of tumor growth and metastasis .
属性
IUPAC Name |
1-(4-chlorophenyl)-3-[methyl-[3-(trifluoromethyl)quinoxalin-2-yl]amino]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N5O/c1-26(25-16(27)22-11-8-6-10(18)7-9-11)15-14(17(19,20)21)23-12-4-2-3-5-13(12)24-15/h2-9H,1H3,(H2,22,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIGQFSEEKWADY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2367873.png)
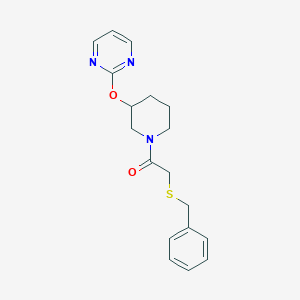
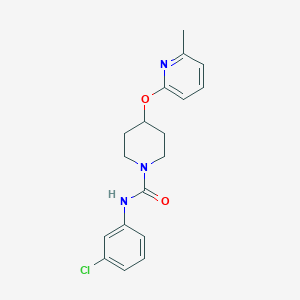

![2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367878.png)
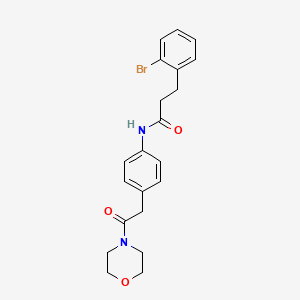
![Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2367880.png)
![6-Propyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2367882.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-({1-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-1H-imidazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2367883.png)
![N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2367886.png)
![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/new.no-structure.jpg)
![N-(2-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2367888.png)
